1-Bromo-2-nitroethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

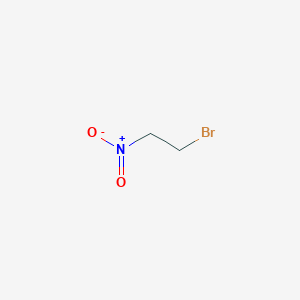

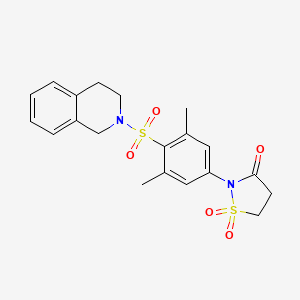

1-Bromo-2-nitroethane is an organic compound with a molecular weight of 153.96 . . The IUPAC name for this compound is 1-bromo-2-nitroethane .

Molecular Structure Analysis

The InChI code for 1-Bromo-2-nitroethane is 1S/C2H4BrNO2/c3-1-2-4(5)6/h1-2H2 . This code provides a specific identifier for the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Recovery and Purification

1-Bromo-2-nitroethane, referred to as G-1 in several studies, is a high-value pharmaceutical compound. It has been effectively separated from waste ethanol through nanofiltration, indicating its potential for recovery and reuse in the pharmaceutical industry. This process exhibits not only technical feasibility but also economic viability, proving its importance in sustainable pharmaceutical practices (Martínez et al., 2012).

Crystal Recovery from Waste Streams

Membrane crystallization has been explored as a technique to recover 1-Bromo-2-nitroethane in its crystalline form from waste aqueous solutions. This method has shown promise in allowing operations with higher concentrations due to the increased solubility of its mixture form, Vitrofural, in water. This innovative technique paves the way for efficient recovery of valuable pharmaceutical compounds from waste streams (Martínez et al., 2014).

Synthesis of Enantiomerically Enriched Compounds

The compound has been central to the synthesis of highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols. This synthesis is achieved through the direct condensation of aldehydes with bromonitromethane in the presence of catalytic copper(ii) acetate and specific ligands, showcasing the compound's versatility in creating enantiomerically rich substances for pharmaceutical use (Blay, Hernandez‐Olmos, & Pedro, 2008).

Catalytic Reactions and Synthesis

1-Bromo-2-nitroethane has been used in catalytic reactions to synthesize 2-nitroamines with high anti selectivity and excellent stereoselectivity. This demonstrates its crucial role in chemical reactions that require precise control over the stereochemistry of the products, further indicating its importance in synthesizing complex organic molecules (Soengas et al., 2012).

Eigenschaften

IUPAC Name |

1-bromo-2-nitroethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO2/c3-1-2-4(5)6/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRJYFQJICTJLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-nitroethane | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2973332.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2973333.png)

![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2973334.png)

![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetonitrile](/img/structure/B2973337.png)

![3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2973348.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2973352.png)